1-Benzyl-5,6-dichloro-2-phenyl-1H-benzimidazole
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Overview
Description
1-Benzyl-5,6-dichloro-2-phenyl-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides. This similarity allows them to interact easily with biological systems, making them valuable in various therapeutic applications .
Preparation Methods
The synthesis of 1-Benzyl-5,6-dichloro-2-phenyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with benzyl chloride and 2,4-dichlorobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-Benzyl-5,6-dichloro-2-phenyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-5,6-dichloro-2-phenyl-1H-benzimidazole involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function . In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
1-Benzyl-5,6-dichloro-2-phenyl-1H-benzimidazole can be compared with other benzimidazole derivatives such as:
2-Phenylbenzimidazole: Known for its antimicrobial and antiproliferative activities.
5,6-Dichlorobenzimidazole: Exhibits similar biological activities but with different potency and selectivity.
1-Benzyl-2-phenylbenzimidazole: Used in the development of materials with unique electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
920507-83-1 |
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Molecular Formula |
C20H14Cl2N2 |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
1-benzyl-5,6-dichloro-2-phenylbenzimidazole |
InChI |
InChI=1S/C20H14Cl2N2/c21-16-11-18-19(12-17(16)22)24(13-14-7-3-1-4-8-14)20(23-18)15-9-5-2-6-10-15/h1-12H,13H2 |
InChI Key |
KSBSBUWSVSKZAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=C2C4=CC=CC=C4)Cl)Cl |
Origin of Product |
United States |
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